molecular formula C7H7ClN2O2 B2734164 Methyl 3-chloro-5-methylpyridazine-4-carboxylate CAS No. 2092300-49-5

Methyl 3-chloro-5-methylpyridazine-4-carboxylate

Cat. No.: B2734164
CAS No.: 2092300-49-5
M. Wt: 186.6
InChI Key: AMMLBZCYTBOEQN-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methylpyridazine-4-carboxylate is a heterocyclic organic compound belonging to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the 5-position, a chlorine atom at the 3-position, and a carboxylate ester group at the 4-position. These structural features confer unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-5-methylpyridazine-4-carboxylate typically involves the chlorination of 5-methylpyridazine-4-carboxylate. One common method includes the reaction of 5-methylpyridazine-4-carboxylate with thionyl chloride (SOCl₂) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions, potentially forming pyridazine N-oxides. Reduction reactions can also occur, particularly at the carboxylate ester group, leading to the formation of corresponding alcohols or aldehydes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include various substituted pyridazines.

    Oxidation Products: Pyridazine N-oxides.

    Reduction Products: Alcohols or aldehydes derived from the ester group.

Scientific Research Applications

Methyl 3-chloro-5-methylpyridazine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in developing new synthetic methodologies.

    Biology: The compound can be used in the design of bioactive molecules, potentially leading to the discovery of new drugs or agrochemicals.

    Medicine: Research into its derivatives may reveal pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-chloro-5-methylpyridazine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards molecular targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

    Methyl 3-chloropyridazine-4-carboxylate: Lacks the methyl group at the 5-position.

    Methyl 5-methylpyridazine-4-carboxylate: Lacks the chlorine atom at the 3-position.

    3-Chloro-5-methylpyridazine-4-carboxylic acid: The carboxylate ester group is replaced by a carboxylic acid group.

Uniqueness: Methyl 3-chloro-5-methylpyridazine-4-carboxylate is unique due to the combined presence of the chlorine atom, methyl group, and carboxylate ester. This combination of substituents enhances its reactivity and potential for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 3-chloro-5-methylpyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-9-10-6(8)5(4)7(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMLBZCYTBOEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=NC(=C1C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2092300-49-5
Record name methyl 3-chloro-5-methylpyridazine-4-carboxylate
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